molecular formula C7H4ClNO3S B6612829 1,3-benzoxazole-6-sulfonyl chloride CAS No. 134369-62-3

1,3-benzoxazole-6-sulfonyl chloride

Cat. No.: B6612829
CAS No.: 134369-62-3
M. Wt: 217.63 g/mol
InChI Key: DJUJCYDIJTVPHD-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-6-sulfonyl chloride is a versatile heterocyclic sulfonyl chloride reagent primarily used in organic and medicinal chemistry research as a key synthetic intermediate. Its core value lies in the reactivity of the sulfonyl chloride group, which allows researchers to efficiently incorporate the 1,3-benzoxazole scaffold into more complex molecules via nucleophilic substitution reactions, most commonly to form sulfonamides . The 1,3-benzoxazole moiety is a privileged structure in drug discovery, often associated with diverse biological activities. While specific biological data for this compound is limited in the available literature, research on closely related benzothiazole sulfonamides has demonstrated significant potential as inhibitors of enzymes like α-glucosidase and cholinesterases, which are targets for managing diabetes and neurodegenerative conditions, respectively . This suggests that this compound is a valuable precursor for the synthesis of novel compounds in the development of potential therapeutic agents. Furthermore, sulfonyl chloride reagents are fundamental in creating sulfonamide-based linkers for chemical biology and material science applications. This product is intended for research purposes as a building block and is not for diagnostic or therapeutic use. Researchers are responsible for conducting thorough safety assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUJCYDIJTVPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134369-62-3
Record name 1,3-benzoxazole-6-sulfonyl chloride
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Methodologies for the Synthesis of 1,3 Benzoxazole 6 Sulfonyl Chloride and Its Precursors

Advanced Strategies for Benzoxazole (B165842) Core Construction

The formation of the benzoxazole core is a well-explored area of heterocyclic chemistry, with numerous strategies developed to enhance efficiency, yield, and environmental compatibility. rsc.org The most prevalent precursor for this synthesis is 2-aminophenol (B121084), which can undergo condensation with a variety of carbonyl-containing compounds. nih.govrsc.org

The traditional and most common method for synthesizing the benzoxazole scaffold involves the condensation of 2-aminophenol with reagents such as carboxylic acids, aldehydes, or their derivatives, followed by cyclization. nih.govbeilstein-journals.org This fundamental transformation has been the subject of extensive optimization through various catalytic and procedural innovations.

A multitude of catalytic systems have been devised to promote the synthesis of benzoxazoles under milder conditions and with greater efficiency. rsc.org

Metal-Catalyzed Systems: Transition metal catalysts, including those based on copper, iron, palladium, and ruthenium, have been effectively used. For instance, a ruthenium-catalyzed dehydrogenative coupling of primary alcohols with 2-aminophenol provides a one-pot synthesis of benzoxazoles. princeton.edu Copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives in the presence of air. organic-chemistry.org Iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature has also been reported. biosynth.com

Ionic Liquid-Catalyzed Systems: Ionic liquids (ILs) have emerged as green and reusable catalysts and solvents for benzoxazole synthesis. sigmaaldrich.com A Brønsted acidic ionic liquid (BAIL) gel has been used as a heterogeneous catalyst for the condensation of 2-aminophenol and aldehydes under solvent-free conditions, offering high yields and easy catalyst recovery. nih.govacs.org Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid, which facilitates the reaction under solvent-free sonication, leading to faster reaction rates and high yields. rsc.org

Nanocatalyst-Assisted Systems: Nanocatalysts offer high surface area and reactivity, leading to enhanced catalytic performance. dergipark.org.tr Fe3O4@SiO2-SO3H, a magnetic solid acid nanocatalyst, has been successfully employed for benzoxazole synthesis from 2-aminophenol and aldehydes in water, allowing for easy separation and reuse of the catalyst. chemicalbook.comnih.gov Other nanocatalysts, such as those based on palladium and TiO2-ZrO2, have also demonstrated high efficiency and environmental benefits. nih.gov

Interactive Table: Catalytic Approaches for Benzoxazole Synthesis
Catalyst SystemPrecursorsKey FeaturesYield (%)Reference(s)
Metal-Catalyzed
Ru2Cl4(CO)6 / PFMNPs2-Aminophenol, Primary AlcoholsHeterogeneous, Acceptorless DehydrogenationModerate to Good princeton.edu
Copper(II) Oxide Nanoparticleso-Bromoaryl derivativesLigand-free, Recyclable CatalystHigh organic-chemistry.org
Iron(III) CatalystPhenol derivatives, Benzoyl aldehyde oximesRoom Temperature, Inexpensive CatalystExcellent biosynth.com
Ionic Liquid-Catalyzed
Brønsted Acidic Ionic Liquid Gel2-Aminophenol, AldehydesSolvent-free, Reusable Heterogeneous Catalyst85-98 nih.govacs.org
LAIL@MNP2-Aminophenol, AldehydesSolvent-free, Ultrasound-assisted, Recyclableup to 90 rsc.org
Nanocatalyst-Assisted
Fe3O4@SiO2-SO3H2-Aminophenol, AldehydesSolvent-free or Water, Reusable Magnetic CatalystHigh chemicalbook.comnih.gov
TiO2-ZrO22-Aminophenol, Aromatic AldehydesGreen Catalyst, Short Reaction Time83-93 nih.gov

In line with the principles of green chemistry, solvent-free and microwave-assisted syntheses of benzoxazoles have gained significant traction.

Solvent-Free Synthesis: Many modern protocols aim to eliminate volatile organic solvents. For example, the condensation of 2-aminophenol with aldehydes can be efficiently carried out using a Brønsted acidic ionic liquid gel under solvent-free conditions at elevated temperatures. acs.org Similarly, using zinc dust as a reusable reagent under solvent-free microwave irradiation provides an efficient route to 2-cyclic amine-substituted benzoxazoles.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. stackexchange.com The synthesis of 2-substituted benzoxazoles from 2-aminophenol and aldehydes is significantly accelerated under microwave irradiation in the presence of catalysts like potassium cyanide or deep eutectic solvents such as [CholineCl][oxalic acid]. google.com Cyclodesulfurization reactions to form 2-aminobenzoxazoles from 2-aminophenol and isothiocyanates are also efficiently promoted by microwave heating in the presence of hydrogen peroxide.

Interactive Table: Green Synthetic Protocols for Benzoxazole Formation
MethodCatalyst/ReagentKey FeaturesYield (%)Reference(s)
Solvent-Free Brønsted Acidic Ionic Liquid GelHeterogeneous, Reusable98 acs.org
Zinc Dust (under MW)Reusable Reagent, RapidGood
Microwave-Assisted
[CholineCl][oxalic acid]Solvent-free, Reusable DES catalystGood to Excellent google.com
Hydrogen PeroxideCyclodesulfurization, Green Oxidant88-98

Beyond direct condensation, other intramolecular cyclization strategies provide access to the benzoxazole core.

Smiles Rearrangement: The Smiles rearrangement offers a pathway to N-substituted 2-aminobenzoxazoles. One such approach involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, which, upon reaction with various amines, proceeds via an intramolecular Smiles rearrangement to yield the desired products in a metal-free, one-pot process.

Oxidative Cyclization: These methods typically involve the in-situ formation of a Schiff base from 2-aminophenol and an aldehyde, followed by an oxidant-promoted cyclization. nih.gov Various oxidizing agents have been employed, including elemental sulfur, which facilitates the oxidative coupling of 2-aminophenols and aldehydes. nih.gov Another strategy is the oxidative cyclization of catechols with primary amines using systems like DDQ/EA or O₂/water to construct the benzoxazole ring. nih.gov Silver carbonate has also been used to mediate the mild oxidation of pre-formed phenolic imines to benzoxazoles.

Modern synthetic methods have also focused on the use of amides as precursors for benzoxazole synthesis through activation of the amide carbonyl group. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to activate tertiary amides. This allows for a cascade reaction with 2-aminophenols, involving nucleophilic addition, intramolecular cyclization, and elimination, to form a wide range of 2-substituted benzoxazoles under mild conditions.

Diverse Condensation Reactions Involving 2-Aminophenol Derivatives.

Precise Functionalization Techniques for Sulfonyl Chloride Moiety Introduction

Once the benzoxazole precursor is synthesized, the next critical step is the introduction of the sulfonyl chloride group onto the benzene (B151609) ring, specifically at the 6-position. This is typically achieved through electrophilic aromatic substitution.

The direct chlorosulfonation of an unsubstituted benzoxazole ring is a challenging reaction that can lead to a mixture of isomers and potential degradation of the heterocyclic ring. A common strategy involves a two-step process: sulfonation followed by chlorination.

A documented method for preparing related compounds involves reacting a 2-alkylthio-benzoxazole with a sulfonating agent. rsc.org This suggests that the sulfonation preferably occurs at the C-6 position of the benzoxazole ring. rsc.org The resulting sulfonic acid can then be converted to the desired sulfonyl chloride.

The general procedure for introducing a sulfonyl chloride group onto an aromatic ring involves:

Sulfonation: Reacting the substrate with a sulfonating agent like chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum). For instance, reacting a benzoxazole derivative with chlorosulfonic acid, often at controlled low temperatures, can introduce the sulfonic acid group. researchgate.net

Chlorination of Sulfonic Acid: The intermediate sulfonic acid is then converted to the sulfonyl chloride. This transformation can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). lookchem.com A mixture of sulfonic acid and 1,3,5-trichloro-1,3,5,2,4,6-triazatriphosphinine (TAPC) can also produce sulfonyl chlorides under solvent-free conditions. chemicalbook.com

A specific procedure for a similar heterocyclic system involves the addition of 2-hydroxybenzimidazole (B11371) to chlorosulfonic acid under ice-cooling to yield the corresponding sulfonyl chloride, demonstrating the feasibility of direct chlorosulfonation on such ring systems. This suggests a direct reaction of a suitable benzoxazole precursor with excess chlorosulfonic acid could yield 1,3-benzoxazole-6-sulfonyl chloride. The reaction likely proceeds via an electrophilic aromatic substitution mechanism where the electrophile is SO₂Cl⁺ or a related species generated in situ from chlorosulfonic acid. google.com

Regioselective Sulfonation of Benzoxazole Derivatives

The introduction of a sulfonic acid group at the 6-position of the benzoxazole ring is a critical step in one of the main synthetic pathways to the target sulfonyl chloride. Achieving high regioselectivity in this electrophilic aromatic substitution reaction is paramount.

Research has indicated that the sulfonation of benzoxazole derivatives can be directed to the 6-position under specific conditions. For instance, the treatment of benzoxazole with an excess of chlorosulfonic acid, followed by the addition of thionyl chloride, has been reported to yield the desired 6-sulfonyl chloride derivative. This method, while effective, often requires harsh conditions, including elevated temperatures and prolonged reaction times, which can lead to the formation of side products and challenges in purification.

Efficient Conversion of Benzoxazole-Sulfonic Acids or Thiols to Sulfonyl Chlorides

Once the precursor, 1,3-benzoxazole-6-sulfonic acid, is obtained, it must be efficiently converted to the corresponding sulfonyl chloride. Several established methods for this transformation are applicable, each with its own merits.

A common approach involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom. The reaction is typically carried out in an inert solvent, and the progress can be monitored by standard analytical techniques. While effective, these reagents can be harsh and may not be suitable for substrates with sensitive functional groups.

A milder and more selective alternative for the conversion of sulfonic acids to sulfonyl chlorides is the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). rsc.org This reagent has been shown to convert a wide range of sulfonic acids to their corresponding sulfonyl chlorides in excellent yields under solvent-free conditions at room temperature. rsc.org The reaction is generally fast and clean, offering a practical advantage for laboratory-scale synthesis.

Alternatively, the synthesis can proceed through a benzoxazole-6-thiol precursor. The oxidation of thiols to sulfonyl chlorides is a well-established transformation. Reagents such as chlorine in the presence of water or N-chlorosuccinimide can be employed for this oxidative chlorination. Careful control of the reaction conditions is necessary to avoid over-oxidation and the formation of byproducts.

The choice of method for converting the precursor to the final sulfonyl chloride depends on factors such as the stability of the benzoxazole derivative, the desired scale of the reaction, and the availability and handling requirements of the reagents.

PrecursorReagentConditionsYieldReference
Aromatic Sulfonic AcidsTAPCSolvent-free, room temperatureExcellent rsc.org
Aromatic Sulfonic AcidsThionyl Chloride/DMF-- lookchem.com
Aromatic Sulfonic AcidsPhosphorus Pentachloride-- lookchem.com
ThiolsAqueous Chlorine-- lookchem.com

Table 1: Reagents for the Conversion of Precursors to Sulfonyl Chlorides

Direct Halosulfonylation Methodologies

Direct halosulfonylation offers a more atom-economical and potentially more efficient route to this compound by introducing the sulfonyl chloride group in a single step. This approach avoids the isolation of the intermediate sulfonic acid.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent capable of both sulfonating and chlorinating aromatic compounds. The direct reaction of benzoxazole with an excess of chlorosulfonic acid can lead to the formation of this compound. However, the high reactivity of chlorosulfonic acid can lead to a lack of selectivity and the formation of polysubstituted byproducts or undesired isomers. The reaction conditions, particularly the temperature and stoichiometry of the reagents, must be carefully controlled to favor the desired 6-substituted product.

A patent describes a process for the sulfochlorination of benzoxazolone, a related derivative, to the corresponding 6-sulfonyl chloride using chlorosulfonic acid in the presence of sulfamic acid as a catalyst. durham.ac.uk This catalytic approach may offer improved control over the reaction and higher yields of the desired product. durham.ac.uk Further research into catalyst development for the direct and regioselective halosulfonylation of the parent benzoxazole ring system is a promising area for improving the synthesis of this important intermediate.

Starting MaterialReagentConditionsProductReference
BenzoxazoloneChlorosulfonic acid, Thionyl chloride, Sulfamic acid (catalyst)-6-Benzoxazolone sulfonyl chloride durham.ac.uk
2-ChloronitrobenzeneChlorosulfonic acid, Sulfamic acid (catalyst)100°C, 6 hours2-Nitrochlorobenzene-4-sulfonyl chloride durham.ac.uk
o-NitrotolueneChlorosulfonic acid, Sulfamic acid (catalyst)105°C, 6 hours2-Nitrotoluene-4-sulfonyl chloride durham.ac.uk

Table 2: Examples of Direct Halosulfonylation Reactions

Process Intensification and Scalability in this compound Synthesis

For the industrial production of this compound, process intensification and scalability are of utmost importance. These strategies aim to improve the efficiency, safety, and environmental footprint of the synthesis.

Implementation of Continuous Flow Manufacturing Techniques

Continuous flow manufacturing has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). rsc.orgmdpi.comnih.gov The use of microreactors or continuous stirred-tank reactors (CSTRs) offers several advantages over traditional batch processing for the synthesis of sulfonyl chlorides, which often involves highly exothermic and hazardous reactions. rsc.orgmdpi.com

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with handling hazardous reagents like chlorosulfonic acid and reduce the potential for thermal runaway. rsc.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to better reaction control and potentially higher yields and selectivity. mdpi.com

Increased Throughput and Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch reaction, as it typically involves running the process for a longer duration or using multiple reactors in parallel. mdpi.com

Automation and Control: Flow systems can be readily automated, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. mdpi.comnih.gov

An automated continuous manufacturing system for aryl sulfonyl chlorides has been described, employing multiple CSTRs and a continuous filtration system. mdpi.comnih.gov This setup allows for the safe and efficient production of multi-hundred-gram quantities of the desired product. mdpi.com The application of such a system to the synthesis of this compound could significantly improve its manufacturing process.

ParameterAdvantage in Continuous Flow
Safety Minimized reaction volume reduces hazards.
Heat Transfer Precise temperature control prevents runaway reactions.
Mass Transfer Efficient mixing enhances reaction rates and selectivity.
Scalability Achieved by longer run times or parallelization.
Automation Ensures consistent product quality and reduces manual intervention.

Table 3: Advantages of Continuous Flow Manufacturing for Sulfonyl Chloride Synthesis

Reaction Engineering Principles and Process Analytical Technology (PAT) in Optimization

The optimization of a continuous flow process for this compound synthesis relies on a deep understanding of reaction engineering principles and the implementation of Process Analytical Technology (PAT).

Reaction Engineering Principles involve the study of reaction kinetics, thermodynamics, and transport phenomena to design and optimize the reactor system. Kinetic studies of the sulfonation and chlorination steps are crucial for determining the optimal residence time, temperature, and reagent concentrations to maximize the yield of the desired product while minimizing the formation of impurities.

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comnih.govamericanpharmaceuticalreview.comthermofisher.com In the context of this compound synthesis, PAT tools can be used for:

Real-time Monitoring: In-line spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and the final product in real-time. americanpharmaceuticalreview.com This allows for immediate detection of any process deviations.

Process Understanding: PAT provides valuable data that can be used to develop a deeper understanding of the reaction mechanism and kinetics. This knowledge is essential for process optimization and control.

Feedback Control: The real-time data from PAT can be used to implement feedback control loops, where process parameters are automatically adjusted to maintain the desired reaction conditions and ensure consistent product quality.

The integration of reaction engineering principles and PAT into a continuous flow manufacturing process for this compound has the potential to create a highly efficient, robust, and safe manufacturing process.

PAT ToolApplication in Sulfonyl Chloride Synthesis
FTIR/Raman Spectroscopy Real-time monitoring of reactant consumption and product formation.
Online Chromatography (e.g., HPLC) In-process monitoring of reaction conversion and impurity profiles.
Temperature and Pressure Sensors Ensuring reaction conditions are maintained within the optimal range for safety and efficiency.

Table 4: Application of PAT in the Synthesis of this compound

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzoxazole 6 Sulfonyl Chloride

Elucidation of Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The core of 1,3-benzoxazole-6-sulfonyl chloride's utility lies in its reactions with nucleophiles, which readily displace the chloride ion to form new sulfur-centered bonds.

The reaction of this compound with a diverse range of primary and secondary amines is a cornerstone of its chemical application, leading to the formation of a wide array of benzoxazole-6-sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. google.com

The general reaction scheme is as follows:

Reaction of this compound with an amine to form a sulfonamide.

Extensive research has been dedicated to synthesizing and characterizing various benzoxazole-based sulfonamide derivatives. For instance, the synthesis of 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide derivatives has been reported, highlighting the versatility of this reaction in creating complex molecules with potential biological activity.

Table 1: Examples of Benzoxazole-Sulfonamide Synthesis

Amine NucleophileResulting Sulfonamide
Ammonia1,3-Benzoxazole-6-sulfonamide
MethylamineN-Methyl-1,3-benzoxazole-6-sulfonamide
DiethylamineN,N-Diethyl-1,3-benzoxazole-6-sulfonamide
AnilineN-Phenyl-1,3-benzoxazole-6-sulfonamide

This table is generated based on the general reactivity of sulfonyl chlorides with amines.

Beyond amines, this compound readily reacts with other nucleophiles such as alcohols and thiols to yield the corresponding sulfonate esters and thiosulfonates. google.com These reactions broaden the scope of accessible derivatives, providing compounds with different physicochemical properties and potential applications.

The reaction with alcohols, typically in the presence of a base like pyridine (B92270), affords sulfonate esters:

Reaction of this compound with an alcohol to form a sulfonate ester.

Similarly, thiols react to form thiosulfonates:

Reaction of this compound with a thiol to form a thiosulfonate.

The ability to functionalize polymers with hydroxyl or thiol groups by reacting them with sulfonyl chlorides demonstrates the broad utility of this reaction.

The sulfonylation reaction of this compound with nucleophiles generally proceeds through a nucleophilic acyl substitution-type mechanism. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion, a good leaving group, yields the final sulfonated product.

In the context of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. This includes the use of reusable acid catalysts in aqueous media for the synthesis of benzoxazole (B165842) precursors. organic-chemistry.org While not directly involving this compound, these advancements in benzoxazole synthesis point towards a broader trend of developing greener chemical processes. organic-chemistry.org One-pot synthesis methods, which reduce waste and improve efficiency, are also gaining traction for the creation of sulfonamides from different starting materials, reflecting a move towards more sustainable chemical manufacturing. princeton.edu

Strategic Applications of this compound as a Versatile Chemical Reagent

The reactivity of this compound extends beyond simple derivatization, enabling its use in more complex synthetic strategies.

While not a direct phosphorylating agent itself, the structural motif of this compound is relevant in the broader context of reagents used in complex synthesis, which often involves phosphorylation steps. organic-chemistry.orgtcichemicals.com Phosphorylation is a critical reaction in the synthesis of nucleic acids and other biologically important molecules. tcichemicals.com The synthesis of complex molecules often requires a variety of reagents, and while this compound's primary role is as a sulfonating agent, the benzoxazole core is a feature in various bioactive molecules. organic-chemistry.org

The application of sulfonyl chlorides as deprotecting agents is a known strategy in organic synthesis. While specific examples detailing the use of this compound for this purpose are not prevalent in the provided search results, the general reactivity of sulfonyl chlorides suggests potential applications in this area. For instance, sulfonyl chlorides can be used to cleave certain types of protecting groups, such as those on amine functionalities, under specific reaction conditions. The broader context of benzoxazole synthesis often involves multi-step transformations where protecting groups are essential. organic-chemistry.org

Functionality as a Key Intermediate in the Construction of Advanced Molecules

The strategic placement of a reactive sulfonyl chloride group on the stable benzoxazole core makes this compound and its derivatives highly valuable intermediates in the synthesis of complex, advanced molecules, particularly in the field of medicinal chemistry. The sulfonyl chloride moiety serves as a versatile handle for introducing a sulfonamide linkage (-SO₂-N-), a critical pharmacophore found in a wide array of therapeutic agents. This functionality allows for the covalent linking of the benzoxazole scaffold to various amines, leading to the construction of molecules with tailored biological activities.

The primary reaction leveraging the intermediate potential of this compound is its nucleophilic substitution with primary or secondary amines to form N-substituted sulfonamides. cbijournal.comrsc.org This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. cbijournal.com The versatility of this reaction allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

A notable application of this strategy is in the development of potent antiviral agents. For instance, derivatives of benzoxazole sulfonamides have been synthesized as inhibitors of the Human Immunodeficiency Virus (HIV) protease, a key enzyme in the viral life cycle. google.comgoogle.com A patented method describes the use of a 2-mercapto-benzoxazole-6-sulfonyl chloride derivative as a crucial intermediate in the multi-step synthesis of 2-amino-benzoxazole sulfonamides, which have shown significant promise as HIV protease inhibitors. google.com The synthesis involves the coupling of the sulfonyl chloride intermediate with a chiral amine, followed by further chemical transformations to yield the final active pharmaceutical ingredient. google.com

Furthermore, the utility of benzoxazole sulfonyl chlorides extends to the development of anti-inflammatory agents. Research has demonstrated the synthesis of a series of 6-acylamino/sulfonamido benzoxazolone derivatives that exhibit inhibitory activity against interleukin-6 (IL-6), a pro-inflammatory cytokine implicated in conditions like ulcerative colitis. nih.govmmbio.cn In this context, the benzoxazole sulfonyl chloride intermediate is reacted with various amino compounds to generate a library of sulfonamide derivatives, which are then screened for their biological activity. nih.gov

The following interactive table summarizes representative examples of advanced molecules synthesized using benzoxazole sulfonyl chloride intermediates, highlighting the versatility of this building block.

Advanced Molecule Class Intermediate Reactant Resulting Moiety Therapeutic Target/Application Reference
2-Amino-benzoxazole Sulfonamides2-Mercapto-benzoxazole-6-sulfonyl chloride derivativeChiral AminesN-Substituted SulfonamideHIV Protease Inhibition google.com
6-Sulfonamido BenzoxazolonesBenzoxazolone-6-sulfonyl chlorideVarious AminesN-Substituted SulfonamideIL-6 Inhibition / Anti-inflammatory nih.gov
N-Aryl 6-aminoquinoxalinesAryl Sulfonyl Chlorides6-AminoquinoxalineN-Aryl SulfonamidePFKFB3 Inhibition / Anticancer nih.gov
General Sulfonamidesp-Acetamido benzene (B151609) sulfonyl chloride2-AminobenzoxazoleN-Benzoxazolyl SulfonamideAnti-inflammatory / Antioxidant

This strategic use of this compound and its analogues as key intermediates underscores their importance in modern synthetic and medicinal chemistry. The ability to readily form stable sulfonamide linkages with a wide variety of molecular fragments provides a robust platform for the construction of diverse and complex molecules with significant therapeutic potential.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Application of Advanced Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of 1,3-benzoxazole-6-sulfonyl chloride, with each technique offering unique insights into its molecular architecture.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of related benzoxazole (B165842) and arylsulfonyl chloride structures. ¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon-hydrogen framework and the substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single proton on the oxazole (B20620) ring. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will appear in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing sulfonyl chloride group and the fused oxazole ring. The H-2 proton on the oxazole ring is anticipated to be a singlet in a downfield region, characteristic of its position in the heterocyclic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the sulfonyl chloride group. The C-2 carbon of the oxazole ring is expected at a significantly downfield shift due to its position between two heteroatoms (N and O). mdpi.com The analysis of ¹³C NMR data for benzazoles serves as a reliable method for structural characterization. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HH-2~8.0 - 8.5s (singlet)
H-4~7.8 - 8.2d (doublet)
H-5~7.5 - 7.9dd (doublet of doublets)
H-7~8.1 - 8.5d (doublet)
¹³CC-2~150 - 155-
C-3a~140 - 145-
C-4~110 - 115-
C-5~125 - 130-
C-6~135 - 140-
C-7~120 - 125-
C-7a~150 - 155-

Note: Values are estimations based on known substituent effects and data from related benzoxazole structures. Actual experimental values may vary.

FT-IR spectroscopy is a powerful tool for identifying the key functional groups within this compound. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the sulfonyl chloride and benzoxazole moieties. Studies on related sulfonamide derivatives and benzoxazoles confirm the utility of FT-IR in identifying these structural features.

The most prominent peaks would include:

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.

Sulfur-Chlorine Bond (S-Cl): A stretching vibration expected in the lower frequency region of the spectrum.

Benzoxazole Ring: Characteristic vibrations for the C=N stretch (around 1630-1680 cm⁻¹), the C-O-C asymmetric stretch (around 1240-1280 cm⁻¹), and aromatic C=C stretching bands.

Aromatic C-H: Stretching vibrations typically observed above 3000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3050 - 3150Medium-Weak
C=N (Oxazole)Stretching1630 - 1680Medium
Aromatic C=CStretching1450 - 1600Medium-Weak
SO₂ (Sulfonyl)Asymmetric Stretching1370 - 1400Strong
C-O-C (Oxazole)Asymmetric Stretching1240 - 1280Strong
SO₂ (Sulfonyl)Symmetric Stretching1170 - 1200Strong

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the elemental composition and molecular formula. For this compound, the molecular formula is C₇H₄ClNO₃S. uni.lu HR-MS analysis would yield an exact mass that corresponds to this formula, distinguishing it from any other combination of atoms with the same nominal mass. The predicted monoisotopic mass for C₇H₄ClNO₃S is 216.96004 Da. uni.lu Observation of a molecular ion peak at or very near this value in an HR-MS spectrum would provide definitive proof of the compound's molecular formula.

Table 3: HR-MS Data for this compound

ParameterValue
Molecular FormulaC₇H₄ClNO₃S
Calculated Monoisotopic Mass (Da)216.96004 uni.lu
Expected m/z for [M+H]⁺217.96732 uni.lu

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoxazole ring system is a known chromophore. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic and heterocyclic system. Computational studies on related benzoxadiazole fluorophores have been used to determine absorption and emission energies. nih.gov The position and intensity of the absorption maxima (λ_max) can be influenced by substituents on the benzoxazole core. The electron-withdrawing sulfonyl chloride group may cause a shift in the absorption bands compared to the parent benzoxazole.

In-depth Theoretical and Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of this compound that are not directly accessible through experimental means alone.

DFT has become a standard tool for investigating the structural and electronic properties of benzoxazole derivatives. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can be employed to determine the most stable three-dimensional conformation (optimized geometry) of this compound. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key electronic properties:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the assignment of experimental FT-IR spectra, providing a more detailed and accurate interpretation of the observed bands. researchgate.net

Computational studies on various benzoxazole derivatives have successfully correlated theoretical calculations with experimental spectroscopic data, demonstrating the predictive power of DFT in this class of compounds. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Energy Gap

Frontier molecular orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. shd-pub.org.rs The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. shd-pub.org.rsnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. shd-pub.org.rs Conversely, a small energy gap suggests higher reactivity and lower kinetic stability. shd-pub.org.rsnih.gov

For derivatives of related heterocyclic systems like benzoxazoles, computational studies have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. shd-pub.org.rsutm.my This tuning of the electronic properties is a key strategy in the design of molecules with specific activities. utm.my

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

Compound CategoryHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzodiselenophene Isomers-6.07 to -5.30-3.29 to 4.88
Benzodithiophene Isomers-6.07 to -5.30-3.29 to 4.88
Substituted Thiazole (B1198619) Derivatives--Varies with substituent
Determination of Molecular Dipole Moments and Hyperpolarizabilities

Hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field and is related to its potential for applications in non-linear optics. Computational methods can predict both the dipole moment and hyperpolarizabilities. For azoles, which share structural similarities with the benzoxazole core, density functional theory (DFT) has been used to study these properties. researchgate.net The magnitude of the dipole moment in such systems is influenced by the arrangement of heteroatoms and the presence of electron-withdrawing or electron-donating substituents. researchgate.net

Molecular Dynamics and Conformational Analysis of the Benzoxazole Scaffold

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov The benzoxazole scaffold, being a fused bicyclic system, is relatively rigid. nih.govresearchgate.net However, substituents attached to the ring can exhibit conformational flexibility.

Conformational analysis helps to identify the most stable three-dimensional arrangements of a molecule. researchgate.net For benzoxazole derivatives, understanding the preferred conformation is crucial, especially when studying their interaction with biological targets or their packing in a crystal lattice. nih.govnih.gov For instance, in the context of drug design, the conformation of a benzoxazole derivative can significantly influence its binding affinity to a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on physicochemical parameters influencing chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

For derivatives of 1,3-benzoxazole and related heterocyclic systems, QSAR models have been developed to predict various activities. nih.govnih.govnih.govimist.ma The descriptors used in these studies often include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as HOMO-LUMO energies and partial atomic charges. imist.ma

Geometric descriptors: These describe the three-dimensional shape and size of the molecule.

Physicochemical descriptors: These include parameters like lipophilicity (LogP) and molar refractivity (MR), which are important for understanding a molecule's transport and interaction with biological membranes. imist.maresearchgate.net

By identifying the key descriptors that correlate with reactivity, QSAR models can guide the design of new derivatives with enhanced or tailored properties. For example, a QSAR study on thiazole derivatives used descriptors like molar refractivity (MR), LogP, and LUMO energy (ELUMO) to model their activity. imist.ma

Derivatization Strategies and Broader Synthetic Utility

Synthesis and Exploration of Diverse 1,3-Benzoxazole-6-sulfonyl Chloride Derivatives

The primary utility of this compound lies in its function as a reactive intermediate for creating a library of substituted derivatives. The sulfonyl chloride group serves as a handle for coupling with various nucleophiles, leading to compounds with a range of functionalities and potential applications.

The synthesis of benzoxazole-6-sulfonamides is a cornerstone of the derivatization strategy for this compound. This class of compounds has garnered significant attention, particularly in the field of drug discovery. The rational design of these derivatives often targets specific biological macromolecules, such as enzymes.

A notable application is in the development of HIV protease inhibitors, where the benzoxazole (B165842) sulfonamide scaffold has been identified as a key pharmacophore. google.com The synthesis involves the reaction of a 2-amino-benzoxazole-6-sulfonyl chloride with a suitable amine. The substitution at the C-6 position of the benzoxazole ring is often preferred for these applications. google.com The process allows for the creation of a diverse range of inhibitors by modifying the amine component, which can be a complex, chiral molecule designed to fit into the active site of the HIV protease enzyme. google.com The use of 2-mercapto-benzoxazole sulfonamide intermediates has also been developed as a flexible method to produce a variety of 2-amino-benzoxazole sulfonamides. google.com

Similarly, strategies used for synthesizing related heterocyclic sulfonamides, such as benzimidazole-sulfonyl derivatives, can be applied. These methods often involve the reaction of a benzimidazole (B57391) scaffold with a sulfonamide derivative under standard conditions to produce compounds with potential antimicrobial activities. nih.gov

Table 1: Examples of Benzoxazole-6-sulfonamide Precursors and Intermediates

Compound Name Formula Role Reference
2-Amino-benzoxazole-6-sulfonyl chloride C₇H₅ClN₂O₃S Key Precursor google.com
2-Mercapto-benzoxazole sulfonamides Varies Synthetic Intermediate google.com

Beyond the prevalent sulfonamides, the this compound core can be modified to create other classes of derivatives. The electrophilic nature of the sulfonyl chloride group allows it to react with a variety of nucleophiles. For instance, reaction with alcohols in the presence of a base would yield the corresponding sulfonate esters, a common functional group in medicinal chemistry.

Furthermore, the diversity of the benzoxazole-sulfonyl scaffold is enhanced by substitutions on the benzoxazole ring itself. Several substituted benzoxazole-6-sulfonyl chloride analogues are commercially available or can be synthesized, indicating their importance in creating structurally varied libraries for screening and development. These variations allow for fine-tuning the electronic and steric properties of the resulting derivatives.

Table 2: Examples of Substituted Benzoxazole-Sulfonyl Chloride Scaffolds

Compound Name Molecular Formula CAS Number Reference
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride C₈H₆ClNO₃S Not specified sigmaaldrich.com
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride C₈H₆ClNO₄S 62522-63-8 sigmaaldrich.com

Integration into the Synthesis of Complex Heterocyclic and Polyfunctionalized Systems

The benzoxazole-6-sulfonyl moiety is not just a standalone pharmacophore but also a valuable component for constructing larger, more complex molecules. Its chemical stability and defined geometry make it an excellent building block for polyfunctionalized and multi-heterocyclic systems.

As mentioned, its most prominent role is as a core fragment in potent HIV protease inhibitors. google.com In these molecules, the benzoxazole-6-sulfonamide unit is appended to a complex, non-peptidic backbone that mimics the transition state of the natural substrate of the protease enzyme. This integration creates a highly functionalized system with multiple chiral centers and interaction points for binding to the enzyme. google.com

Modern synthetic methodologies can also be employed to incorporate this scaffold into other complex systems. For example, strategies used for related benzazole compounds, such as the "click chemistry" approach for synthesizing triazole-benzimidazole-sulfonyl hybrids, could be readily adapted. nih.gov This would involve converting the sulfonyl chloride to a sulfonyl azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition with an alkyne-containing molecule. This method offers a robust and efficient way to link the benzoxazole-sulfonyl unit to other heterocyclic or functionalized systems, expanding its synthetic utility significantly. nih.gov

Future Research Directions and Emerging Perspectives in 1,3 Benzoxazole 6 Sulfonyl Chloride Chemistry

Continuous Exploration of Novel and Efficient Synthetic Pathways for the Compound

The synthesis of sulfonyl chlorides, including 1,3-benzoxazole-6-sulfonyl chloride, is a cornerstone of its chemistry, enabling the creation of a wide array of derivatives. Traditional methods often involve direct chlorosulfonation of the parent benzoxazole (B165842) ring with chlorosulfonic acid. researchgate.netconsensus.app While effective, these methods can present challenges related to harsh reaction conditions and the handling of corrosive reagents.

Future research is focused on developing more refined and efficient synthetic strategies. This includes the exploration of novel catalytic systems and multi-step sequences that offer greater control, higher yields, and improved purity. One established general procedure for creating sulfonyl chlorides involves the use of reagents like bleach and hydrochloric acid at low temperatures, or a sequence involving sodium nitrite, copper (I) chloride, and sulfur dioxide. rsc.org The adaptation and optimization of such methods for the specific 1,3-benzoxazole scaffold represent a key area of investigation. The goal is to devise pathways that are not only high-yielding but also versatile, allowing for the introduction of the sulfonyl chloride group onto a benzoxazole core that may already possess other functional groups.

Advancements in Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. The future of this compound synthesis is intrinsically linked to the development of environmentally benign and sustainable methodologies. Research efforts are directed at minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances.

A significant advancement in the green synthesis of the core benzoxazole structure involves the use of reusable heterogeneous catalysts. For instance, a Brønsted acidic ionic liquid gel has been demonstrated as a highly efficient, reusable catalyst for synthesizing benzoxazoles under solvent-free conditions. acs.org This approach not only simplifies product purification and catalyst recovery but also aligns with the green chemistry goal of waste reduction. acs.org

Future work will likely focus on integrating these green principles into the entire synthetic sequence of this compound. This could involve developing one-pot reactions where the benzoxazole ring is formed and subsequently sulfonated using eco-friendly reagents and catalysts. The exploration of aerobic, copper-catalyzed reactions, which can be performed at room temperature, offers a promising avenue for reducing the energy input and environmental impact of the synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional SynthesisGreen Chemistry ApproachKey Advantages of Green Approach
Catalyst Often uses stoichiometric, corrosive acids (e.g., chlorosulfonic acid).Employs catalytic amounts of reusable materials (e.g., ionic liquid gels). acs.orgReduced waste, catalyst recyclability, lower cost.
Solvents Frequently relies on volatile organic solvents (VOCs).Aims for solvent-free conditions or use of benign solvents (e.g., water). acs.orgReduced environmental pollution and health hazards.
Energy May require high temperatures and energy-intensive steps.Favors milder conditions, such as room temperature reactions. mdpi.comLower energy consumption and operational costs.
Efficiency Can suffer from low yields and the formation of byproducts.Focuses on high-yield reactions with excellent selectivity. acs.orgImproved atom economy and resource efficiency.

Development of Advanced Applications in Materials Chemistry and Functional Materials Science

While much of the historical focus on benzoxazole derivatives has been in medicinal chemistry, a significant future direction lies in their application within materials science. The this compound molecule is particularly well-suited for this purpose due to the highly reactive sulfonyl chloride functional group. This group acts as a versatile chemical handle, allowing the benzoxazole moiety to be covalently bonded to a wide range of substrates, including polymers, surfaces, and other macromolecules.

This derivatization capability opens the door to creating novel functional materials. For example, incorporating the rigid, aromatic benzoxazole structure into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. Furthermore, the sulfonyl group itself, once derivatized, can impart specific functionalities. Drawing parallels from other sulfonyl-containing heterocyclic systems, derivatives of this compound could be designed as anion binders. mdpi.com Such materials are crucial for the development of advanced chemical sensors, selective separation membranes, and novel catalysts.

The synthesis of complex heterocyclic systems like [1,2,3]triazolo[5,1-c][1,4]benzoxazines demonstrates the utility of the benzoxazole framework in building diverse and complex molecular architectures, which is a fundamental aspect of designing new materials. researchgate.net Future research will likely explore the synthesis of oligomers and polymers containing the 1,3-benzoxazole-6-sulfonamide or sulfonate linkage, targeting applications in fields such as organic electronics (e.g., OLEDs), high-performance coatings, and specialty adhesives.

Table 2: Potential Applications in Materials Science

Application AreaProposed Role of this compound DerivativesPotential Impact
Functional Polymers As a monomer or grafting agent to introduce the benzoxazole unit into polymer chains.Creation of polymers with high thermal stability, tailored refractive indices, or specific photoluminescent properties.
Chemical Sensors Derivatives designed to act as anion binders or fluorescent probes. mdpi.comDevelopment of selective and sensitive sensors for environmental monitoring or industrial process control.
Separation Science Immobilization onto solid supports (e.g., silica, membranes) to create stationary phases for chromatography or selective filtration.High-efficiency separation of anions or other specific molecules from complex mixtures.
Organic Electronics Incorporation into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).Development of novel materials for more efficient and stable electronic devices.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-benzoxazole-6-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of the benzoxazole ring followed by chlorination. A common approach includes treating the parent benzoxazole with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group, followed by reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. Critical parameters include maintaining anhydrous conditions, precise temperature control to avoid side reactions (e.g., ring chlorination), and stoichiometric excess of chlorinating agents .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization using non-polar solvents (e.g., hexane or dichloromethane) is preferred due to the compound’s moderate solubility. Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) can resolve impurities. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis is recommended .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and sulfonyl chloride functionality.
  • Mass spectrometry (ESI-TOF) : To verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺).
  • FTIR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .

Q. What safety protocols are essential when handling sulfonyl chlorides like this compound?

Use fume hoods, nitrile gloves, and acid-resistant PPE. Avoid contact with moisture to prevent hydrolysis to sulfonic acids. Store under inert gas (argon/nitrogen) at 2–8°C. Emergency measures include immediate rinsing with water for skin/eye exposure and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing benzoxazole ring activates the sulfonyl chloride group toward nucleophilic attack. Steric hindrance from substituents at the 2- or 4-positions (e.g., methyl or halogen groups) can reduce reactivity. Computational studies (DFT) reveal that substituents altering the LUMO energy of the sulfonyl group modulate reaction rates with amines or alcohols .

Q. What non-covalent interactions stabilize the crystal structure of this compound derivatives?

X-ray crystallography of related benzoxazole sulfonyl chlorides shows van der Waals interactions dominate packing, with no significant hydrogen bonds. Planarity of the benzoxazole ring and dihedral angles between substituents (e.g., 70–80°) minimize steric clashes. Intramolecular Cl⋯H interactions (3.1–3.2 Å) further stabilize conformations .

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

Introducing electron-donating groups (e.g., methoxy) at the 4-position increases stability toward hydrolysis. Fluorination at the 2-position improves membrane permeability. Derivatives like 5-fluoro-2-oxo-1,3-benzoxazole-6-sulfonyl chloride show enhanced binding to serine proteases in preclinical studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

Hydrolysis byproducts (sulfonic acids) and residual chlorinating agents (e.g., SOCl₂) require detection via ion chromatography or LC-MS. Limit tests for heavy metals (ICP-MS) and residual solvents (GC-FID) are critical for pharmaceutical-grade material .

Methodological Guidance

Q. How to resolve contradictions in reported reactivity data for sulfonyl chlorides in cross-coupling reactions?

Discrepancies may arise from solvent polarity (aprotic vs. protic) or trace moisture. Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves in DMF) and monitor reaction progress via in situ IR or Raman spectroscopy .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS) and Fukui indices. Molecular docking (AutoDock Vina) can predict interactions with biological targets, validated by experimental IC₅₀ assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.